molecular formula C6H4BrNaO2S B1324460 Sodium 4-bromobenzenesulfinate CAS No. 34176-08-4

Sodium 4-bromobenzenesulfinate

Cat. No.: B1324460
CAS No.: 34176-08-4
M. Wt: 243.06 g/mol
InChI Key: FJSOUHVHPWODGS-UHFFFAOYSA-M
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Description

Sodium 4-bromobenzenesulfinate is an organosulfur compound with the molecular formula C6H4BrNaO2S. It is a white to light yellow powder or crystalline solid. This compound is known for its versatility in various chemical reactions and applications, particularly in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-bromobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with sodium sulfite in an aqueous medium. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C. The product is then isolated by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromobenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 4-bromobenzenesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-bromobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various reactions. It can donate or accept electrons, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific reaction and conditions.

Comparison with Similar Compounds

    Sodium benzenesulfinate: Similar structure but lacks the bromine atom.

    Sodium 4-chlorobenzenesulfinate: Contains a chlorine atom instead of bromine.

    Sodium 4-methylbenzenesulfinate: Contains a methyl group instead of bromine .

Uniqueness: Sodium 4-bromobenzenesulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom can participate in additional reactions, such as halogenation or cross-coupling reactions, making this compound more versatile in synthetic applications .

Properties

IUPAC Name

sodium;4-bromobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSOUHVHPWODGS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34176-08-4
Record name sodium 4-bromobenzene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4-bromobenzenesulfinate
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Sodium 4-bromobenzenesulfinate
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Reactant of Route 6
Sodium 4-bromobenzenesulfinate

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